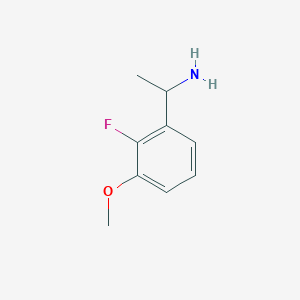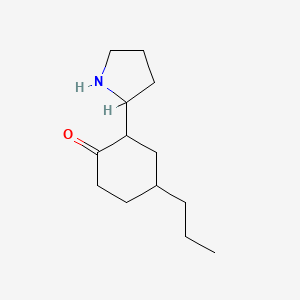
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a propyl group and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the construction of the cyclohexanone ring followed by the introduction of the propyl and pyrrolidine substituents. One common synthetic route includes the following steps:
Cyclohexanone Formation: Starting from a suitable precursor, cyclohexanone is synthesized through a series of reactions, including oxidation and cyclization.
Propyl Group Introduction: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and suitable carbonyl compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activity and applications.
Cyclohexanone Derivatives: Compounds with different substituents on the cyclohexanone ring, such as 4-(pyridin-2-yl)cyclohexan-1-one, exhibit distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
4-propyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-4-10-6-7-13(15)11(9-10)12-5-3-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI-Schlüssel |
AKHXFINWKBATKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(=O)C(C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
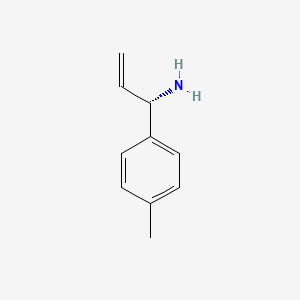
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
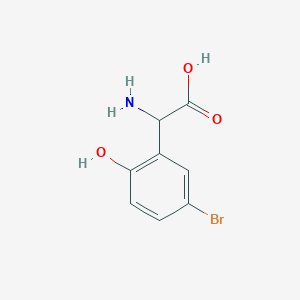
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
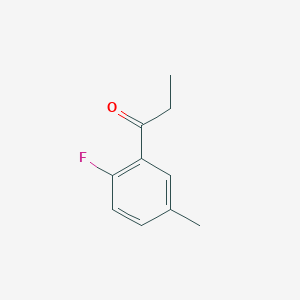
![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
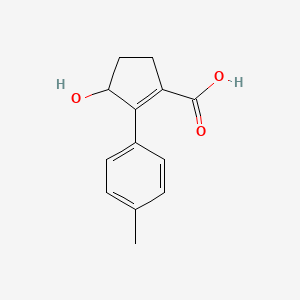

![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
